molecular formula C10H11Cl3N2O B5115169 N~2~,N~2~-dimethyl-N~1~-(2,4,5-trichlorophenyl)glycinamide

N~2~,N~2~-dimethyl-N~1~-(2,4,5-trichlorophenyl)glycinamide

Cat. No. B5115169
M. Wt: 281.6 g/mol
InChI Key: RDQARNWXSFFDGD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N2,N2-dimethyl-N1-(2,4,5-trichlorophenyl)glycinamide often involves complex reactions, including the formation of spiro-Meisenheimer adducts and their subsequent rearrangement. For instance, NN′-Dimethyl-N-(2,4,6-trinitrophenyl)glycinamide is synthesized through cyclization in methanol under specific base catalysis, highlighting the intricate processes involved in creating such compounds (Macháček, Hassanien, & Štěrba, 1986).

Molecular Structure Analysis

The molecular structure of compounds akin to N2,N2-dimethyl-N1-(2,4,5-trichlorophenyl)glycinamide is often analyzed through various spectroscopic and crystallographic techniques. Studies on similar molecules have provided insights into their crystalline structures and molecular geometries, which are essential for understanding their chemical behavior and reactivity (Repich, Orysyk, Savytskyi, & Pekhnyo, 2017).

Chemical Reactions and Properties

The chemical reactions involving compounds like N2,N2-dimethyl-N1-(2,4,5-trichlorophenyl)glycinamide reveal their reactivity and potential applications. For example, the reaction of trichloroethylene with secondary amines in the presence of NaOH and a catalytic quantity of benzyltriethylammonium chloride produces N,N,N,'N'-tetraalkylsubstituted glycinamides, showcasing the versatility and reactivity of these compounds (Pielichowski & Popielarz, 1984).

properties

IUPAC Name

2-(dimethylamino)-N-(2,4,5-trichlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl3N2O/c1-15(2)5-10(16)14-9-4-7(12)6(11)3-8(9)13/h3-4H,5H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQARNWXSFFDGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)NC1=CC(=C(C=C1Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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